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molecular formula C9H10ClNO2 B8675588 phenyl N-(2-chloroethyl)carbamate

phenyl N-(2-chloroethyl)carbamate

Cat. No. B8675588
M. Wt: 199.63 g/mol
InChI Key: OQEWMPDHUJWKJA-UHFFFAOYSA-N
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Patent
US04721523

Procedure details

1500 ml of an aqueous solution of 696 g (6 moles) of 2-chloroethylamine hydrochloride and 1500 g of sodium hydroxide solution containing 480 g (12 moles) of sodium hydroxide are simultaneously added dropwise to a solution of 936 (6 moles) of phenylchloroformate in 3 l of methylene chloride at 15° to 20° C. The mixture is worked up as described under Example 7 to give 1161 g of O-phenyl N-(2-chloroethyl)-carbamate of melting point 65° to 67° C.; purity according to gas chromatography: 95.7% (93% of theory).
[Compound]
Name
aqueous solution
Quantity
1500 mL
Type
reactant
Reaction Step One
Quantity
696 g
Type
reactant
Reaction Step One
Quantity
1500 g
Type
reactant
Reaction Step One
Quantity
480 g
Type
reactant
Reaction Step One
[Compound]
Name
936
Quantity
6 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][CH2:3][CH2:4][NH2:5].[OH-].[Na+].[C:8]1([O:14][C:15](Cl)=[O:16])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>C(Cl)Cl>[Cl:2][CH2:3][CH2:4][NH:5][C:15](=[O:16])[O:14][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:0.1,2.3|

Inputs

Step One
Name
aqueous solution
Quantity
1500 mL
Type
reactant
Smiles
Name
Quantity
696 g
Type
reactant
Smiles
Cl.ClCCN
Name
Quantity
1500 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
480 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
936
Quantity
6 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)OC(=O)Cl
Name
Quantity
3 L
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCCNC(OC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1161 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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